molecular formula C16H26N2O4S B296763 2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide

2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide

Cat. No. B296763
M. Wt: 342.5 g/mol
InChI Key: ZKJVYWSBRUMLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide, commonly known as DMAPT, is a synthetic compound with potential anti-cancer properties. It belongs to the class of sulfonamide compounds and has been extensively studied for its anti-tumor effects. In

Mechanism of Action

DMAPT exerts its anti-tumor effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation. DMAPT inhibits the phosphorylation of IκBα, a protein that regulates the activation of NF-κB. This leads to the inhibition of NF-κB transcriptional activity, resulting in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and suppression of inflammation. DMAPT has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Moreover, DMAPT has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMAPT in lab experiments is its specificity towards the NF-κB pathway, which makes it a potent anti-tumor agent. Moreover, DMAPT has been found to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of using DMAPT is its low solubility in water, which makes it difficult to administer in vivo. Additionally, DMAPT has been found to have low bioavailability, which limits its effectiveness in clinical trials.

Future Directions

DMAPT has shown promising results in preclinical studies, and there is a need for further research to explore its potential as an anti-cancer agent. Some of the future directions for DMAPT research include the optimization of its pharmacokinetics and pharmacodynamics, the development of novel formulations to improve its solubility and bioavailability, and the identification of biomarkers to predict its efficacy in cancer patients. Moreover, DMAPT could be explored for its potential in other diseases, such as inflammatory disorders and autoimmune diseases.
Conclusion:
In conclusion, DMAPT is a synthetic compound with potential anti-cancer properties that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore its potential as an anti-cancer agent and its applications in other diseases.

Synthesis Methods

DMAPT can be synthesized in various ways, but the most common method involves the reaction between 3,4-dimethylaniline and methylsulfonyl chloride, followed by the reaction with N-(3-ethoxypropyl)acetamide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

DMAPT has been extensively studied for its anti-tumor effects in various cancer types, including pancreatic cancer, breast cancer, prostate cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, suppressing angiogenesis, and inhibiting the NF-κB pathway. Moreover, DMAPT has been found to enhance the efficacy of chemotherapy and radiation therapy.

properties

Molecular Formula

C16H26N2O4S

Molecular Weight

342.5 g/mol

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C16H26N2O4S/c1-5-22-10-6-9-17-16(19)12-18(23(4,20)21)15-8-7-13(2)14(3)11-15/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,17,19)

InChI Key

ZKJVYWSBRUMLDM-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C

Canonical SMILES

CCOCCCNC(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C

Origin of Product

United States

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